4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
Overview
Description
“4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 1309676-48-9 . Its molecular weight is 268.08 . The IUPAC name for this compound is 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-1lambda3-thiophene-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BNO5S/c1-12-3-9(14)16-11(17-10(15)4-12)7-2-8(5-13)18-6-7/h2,5-6,18H,3-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.08 . It should be stored at a temperature of 28 C .Scientific Research Applications
Photochemical Synthesis and Optical Properties
Photochemical Synthesis : Thiophene-2-carbaldehyde derivatives, including similar structures to the compound , have been used in photochemical synthesis, such as in the formation of 4H-thieno[3,2-c]chromenes. These compounds are synthesized using UV light irradiation, showing high yields and potential as marking pigments due to their photophysical properties (Ulyankin et al., 2021).
Optical Properties : Thiophene-2-carbaldehyde derivatives are also significant in the study of optical properties. For example, the optical properties of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, which are synthesized from thiophene-2-carbaldehydes, have been explored. These compounds show moderate to high fluorescence quantum yields, indicating potential applications in covert ink dyes and other optical materials (Bogza et al., 2018).
Synthesis and Biological Evaluation
Synthesis of Arylthiophene-2-Carbaldehydes : A series of 4-arylthiophene-2-carbaldehyde compounds have been synthesized and evaluated for various biological activities, including antibacterial, antiurease, and nitric oxide scavenging capabilities. These studies provide insights into the potential biomedical applications of thiophene-2-carbaldehyde derivatives (Ali et al., 2013).
Anticancer Activity : Analogues of thiophene-2-carbaldehyde derivatives have been synthesized and tested for their anticancer activity. These studies focus on understanding the efficacy of these compounds against various cancer cell lines, offering a pathway for developing new therapeutic agents (Madhusudhanrao & Manikala, 2020).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO5S/c1-12-3-9(14)16-11(17-10(15)4-12)7-2-8(5-13)18-6-7/h2,5-6H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFALZRFHNJUEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CSC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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